3-Methyl-4-morpholinoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

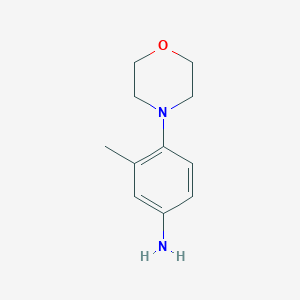

3-Methyl-4-morpholinoaniline is an organic compound with the molecular formula C11H16N2O It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the third position and a morpholine ring at the fourth position

Mechanism of Action

Target of Action

3-Methyl-4-morpholinoaniline is a chemical compound with the molecular formula C11H16N2O Related compounds have been shown to exhibit antibacterial properties, suggesting potential targets within bacterial cells .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit bacterial growth, possibly through interaction with bacterial proteins or enzymes .

Biochemical Pathways

Related compounds have been shown to interfere with bacterial dna replication, suggesting that this compound may also affect similar pathways .

Result of Action

Related compounds have been shown to exhibit antibacterial activity, suggesting that this compound may also have similar effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-morpholinoaniline typically involves the reaction of 3-methyl aniline with morpholine. One common method is the nucleophilic aromatic substitution reaction, where morpholine displaces a leaving group on the aromatic ring of 3-methyl aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or tetrahydrofuran. The reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation to remove any impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles, such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

3-Methyl-4-morpholinoaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

3-Fluoro-4-morpholinoaniline: This compound has a fluorine atom instead of a methyl group at the third position.

4-Morpholinoaniline: Lacks the methyl group at the third position.

Uniqueness: 3-Methyl-4-morpholinoaniline is unique due to the presence of both a methyl group and a morpholine ring, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

3-Methyl-4-morpholinoaniline is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and an aniline structure, which contribute to its unique chemical reactivity and biological activity. The compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₂O

- Molecular Weight : 189.26 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research involving structurally related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines. The following table summarizes the IC50 values observed for these compounds:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 18.89 |

| This compound | NCI-H23 | 2.52 |

| Staurosporine | A549 | 1.52 |

| Staurosporine | NCI-H23 | 1.50 |

These results indicate that certain derivatives of this compound possess comparable or superior anticancer activity relative to established chemotherapeutics like staurosporine .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum activity against various bacterial strains, including those responsible for biofilm formation. For example, a related morpholino compound demonstrated significant inhibition of biofilm formation in Candida tropicalis and Staphylococcus aureus:

| Compound Name | Bacterial Strain | Biofilm Inhibition (%) |

|---|---|---|

| This compound | C. tropicalis | 90.41 |

| This compound | S. aureus | 75–83 |

These findings suggest that the compound may be effective in treating infections associated with biofilms, which are notoriously difficult to eradicate .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by disrupting cell cycle progression and triggering apoptotic pathways.

- Antimicrobial Action : Its ability to inhibit biofilm formation suggests that it may interfere with bacterial adhesion and growth mechanisms.

- Syk Inhibition : Research indicates that compounds related to this compound can inhibit Syk (spleen tyrosine kinase), a protein involved in various cellular signaling pathways crucial for cell survival and proliferation in certain cancers .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a series of morpholino-aniline derivatives on A549 and NCI-H23 cell lines. The results indicated that specific substitutions on the morpholine ring significantly enhanced antiproliferative activity, with one derivative achieving an IC50 value comparable to staurosporine . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Activity Against Biofilms

Another study focused on the antimicrobial properties of morpholino derivatives against biofilm-forming bacteria. The results demonstrated a significant reduction in biofilm mass, suggesting that these compounds could be developed into effective treatments for chronic infections where biofilms are prevalent .

Properties

IUPAC Name |

3-methyl-4-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOTXXUXSBIPQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442392 |

Source

|

| Record name | 3-Methyl-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112900-82-0 |

Source

|

| Record name | 3-Methyl-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.